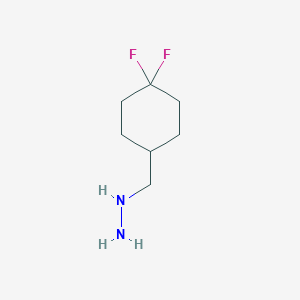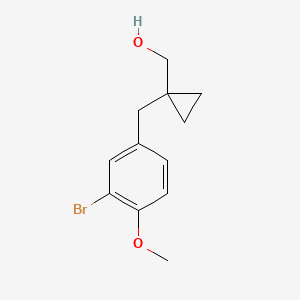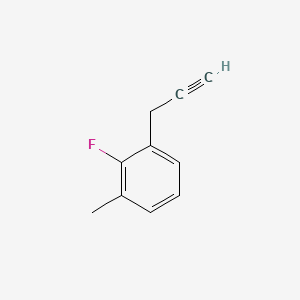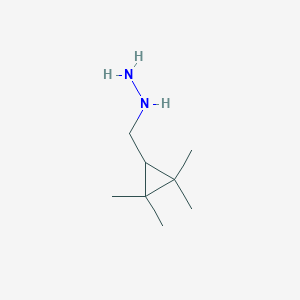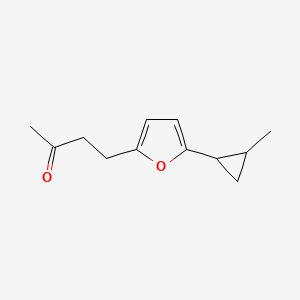![molecular formula C12H10F4O2 B13601316 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a compound characterized by the presence of a cyclobutane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring with fluoro and trifluoromethyl substituents can be synthesized using various methods, including the trifluoromethylation of aromatic compounds.
Cyclobutane Ring Formation: The cyclobutane ring can be formed through cycloaddition reactions or other methods involving the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
Applications De Recherche Scientifique
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phenylcyclobutane derivatives with different substituents, such as:
- 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- 1-[3-Fluoro-phenyl]cyclobutane-1-carboxylic acid
Uniqueness
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring.
Propriétés
Formule moléculaire |
C12H10F4O2 |
|---|---|
Poids moléculaire |
262.20 g/mol |
Nom IUPAC |
1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F4O2/c13-9-5-7(4-8(6-9)12(14,15)16)11(10(17)18)2-1-3-11/h4-6H,1-3H2,(H,17,18) |
Clé InChI |
DBKZPESPBMPYIC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


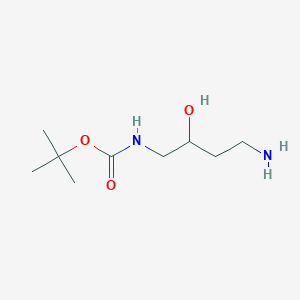
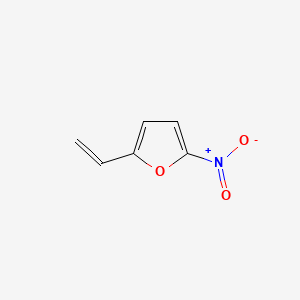
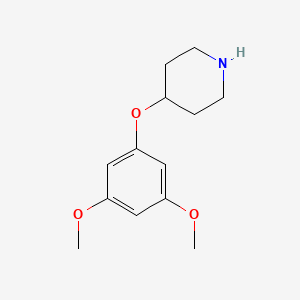
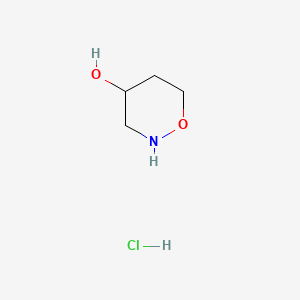

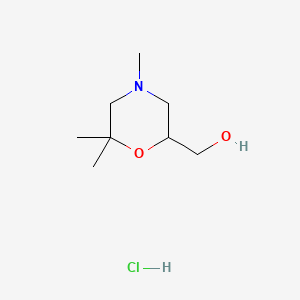
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
